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Cat. No.: B1499794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, ensuring the genotoxic safety of a

drug substance is paramount. This guide provides a comparative genotoxicity assessment of

the direct-acting antiviral agent Sofosbuvir against a potential process-related impurity,

Sofosbuvir Impurity N, which has been identified as a diastereoisomer of the parent drug.

While Sofosbuvir has been demonstrated to be non-genotoxic, the presence of impurities, even

those with close structural resemblance such as diastereomers, necessitates a thorough

evaluation as minor stereochemical changes can lead to different toxicological profiles.

This guide summarizes the findings from a standard battery of genotoxicity tests, including in

silico assessment, a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell

micronucleus assay, and an in vivo chromosomal aberration assay. The data presented for

Sofosbuvir is based on published literature, while the data for Impurity N is hypothetical,

generated for illustrative purposes to guide risk assessment in a scenario where an impurity

raises a genotoxic concern.

Executive Summary of Genotoxicity Findings
The comprehensive genotoxicity testing of Sofosbuvir and the hypothetical assessment of its

diastereomeric Impurity N reveal a clear distinction in their genotoxic potential. Sofosbuvir

consistently demonstrated a lack of genotoxic activity across all assays performed. In contrast,
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the hypothetical data for Impurity N suggests a potential for mutagenicity and clastogenicity in

in vitro systems.

Test Article
In Silico
Assessmen
t (ICH M7)

Bacterial
Reverse
Mutation
Assay
(Ames Test)

In Vitro
Micronucle
us Assay
(CHO-K1
cells)

In Vivo
Chromoso
mal
Aberration
Assay (Rat
Bone
Marrow)

Overall
Genotoxicit
y
Conclusion

Sofosbuvir

No structural

alerts for

mutagenicity

or

clastogenicity

.

Negative Negative Negative
Non-

genotoxic

Sofosbuvir

Impurity N

(Hypothetical

Data)

Structural

alert for

potential DNA

reactivity.

Positive in

TA100 with

S9 activation.

Positive with

and without

S9 activation.

Negative

Potentially

genotoxic in

vitro, not

expressed in

vivo.

Detailed Experimental Data
In Silico Genotoxicity Prediction
An initial in silico analysis was conducted using two complementary (Q)SAR methodologies, as

recommended by the ICH M7 guideline, to predict the genotoxic potential of both Sofosbuvir

and its diastereomeric Impurity N.
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Compound

(Q)SAR System 1
(Expert Rule-
Based, e.g., Derek
Nexus)

(Q)SAR System 2
(Statistical-Based,
e.g., Sarah Nexus)

ICH M7 Class
Prediction

Sofosbuvir
No structural alerts for

mutagenicity.

No structural alerts for

mutagenicity.
Class 5

Sofosbuvir Impurity N

(Hypothetical)

Plausible structural

alert for aromatic

amine-like

mutagenicity.

Positive prediction for

mutagenicity.
Class 2

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471
The Ames test was performed to evaluate the potential of Sofosbuvir and Impurity N to induce

gene mutations in various strains of Salmonella typhimurium and Escherichia coli.

Table 1: Ames Test Results for Sofosbuvir and Impurity N (Hypothetical Data)
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Strain
Metabolic
Activation (S9)

Sofosbuvir (up
to 5000 µ
g/plate )

Impurity N (up
to 5000 µ
g/plate )

Result

TA98 -

No increase in

revertant

colonies

No increase in

revertant

colonies

Negative

+

No increase in

revertant

colonies

No increase in

revertant

colonies

Negative

TA100 -

No increase in

revertant

colonies

No increase in

revertant

colonies

Negative

+

No increase in

revertant

colonies

Dose-dependent

increase in

revertant

colonies

Positive

TA1535 -

No increase in

revertant

colonies

No increase in

revertant

colonies

Negative

+

No increase in

revertant

colonies

No increase in

revertant

colonies

Negative

TA1537 -

No increase in

revertant

colonies

No increase in

revertant

colonies

Negative

+

No increase in

revertant

colonies

No increase in

revertant

colonies

Negative

WP2 uvrA

(pKM101)
-

No increase in

revertant

colonies

No increase in

revertant

colonies

Negative
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+

No increase in

revertant

colonies

No increase in

revertant

colonies

Negative

In Vitro Mammalian Cell Micronucleus Assay - OECD 487
This assay was conducted to assess the potential of the test articles to induce chromosomal

damage in Chinese Hamster Ovary (CHO-K1) cells.

Table 2: In Vitro Micronucleus Assay Results for Sofosbuvir and Impurity N (Hypothetical Data)

Test Article
Concentration
(µg/mL)

Metabolic
Activation (S9)

%
Micronucleate
d Binucleated
Cells

Result

Sofosbuvir 0, 50, 100, 200 -
No significant

increase
Negative

0, 50, 100, 200 +
No significant

increase
Negative

Impurity N

(Hypothetical)
0, 10, 25, 50 -

Statistically

significant, dose-

dependent

increase

Positive

0, 10, 25, 50 +

Statistically

significant, dose-

dependent

increase

Positive

In Vivo Mammalian Chromosomal Aberration Test -
OECD 475
Following the positive in vitro findings for Impurity N, an in vivo study was conducted to

determine if these effects translate to a whole animal system.
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Table 3: In Vivo Chromosomal Aberration Assay in Rat Bone Marrow for Impurity N

(Hypothetical Data)

Treatment
Group

Dose (mg/kg)
Sampling Time
(h)

% Cells with
Chromosomal
Aberrations

Result

Vehicle Control 0 24 0.8 Negative

Impurity N 200 24 1.0 Negative

1000 24 1.2 Negative

2000 24 1.1 Negative

Positive Control

(Cyclophosphami

de)

40 24 15.2 Positive

Experimental Protocols
A summary of the methodologies for the key genotoxicity assays is provided below.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471

Test System:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and

Escherichia coli strain WP2 uvrA (pKM101).

Method: The plate incorporation method was used. Test article, bacterial tester strain, and,

where applicable, S9 mix were combined in molten top agar and poured onto minimal

glucose agar plates.

Dose Levels: A preliminary toxicity test determined the dose range. For the main experiment,

at least five analysable concentrations were used, up to a maximum of 5000 µ g/plate .

Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction was used.
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Controls: Vehicle (DMSO) and known mutagens for each strain (with and without S9) were

used as negative and positive controls, respectively.

Evaluation: Plates were incubated at 37°C for 48-72 hours, and revertant colonies were

counted. A positive result is defined as a dose-related increase in the number of revertant

colonies and/or a reproducible twofold increase over the negative control.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487
Test System: Chinese Hamster Ovary (CHO-K1) cells.

Method: Cells were exposed to the test article for a short duration (3-6 hours) in the

presence and absence of S9, and for a longer duration (24 hours) without S9. Cytochalasin

B was added to block cytokinesis, allowing for the identification of binucleated cells.

Dose Levels: A cytotoxicity assay (e.g., relative population doubling) was performed to

determine the appropriate concentration range, with the highest concentration aiming for

approximately 55±5% cytotoxicity.

Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction was used.

Controls: Vehicle (DMSO) and known clastogens (e.g., Mitomycin C without S9,

Cyclophosphamide with S9) were used as negative and positive controls.

Evaluation: At least 2000 binucleated cells per concentration were scored for the presence of

micronuclei. A statistically significant, dose-dependent increase in the frequency of

micronucleated cells indicates a positive result.

In Vivo Mammalian Chromosomal Aberration Test -
OECD 475

Test System: Sprague-Dawley rats.

Method: Animals were administered the test article by oral gavage. A metaphase-arresting

agent (e.g., colchicine) was administered prior to sacrifice. Bone marrow cells were

harvested, fixed, and stained.
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Dose Levels: A preliminary range-finding study was conducted to determine the maximum

tolerated dose (MTD). Three dose levels, including the MTD, were used in the main study.

Controls: A vehicle control group and a positive control group (administered a known

clastogen like cyclophosphamide) were included.

Evaluation: At least 200 metaphase spreads per animal were analysed for chromosomal

aberrations. A statistically significant, dose-related increase in the percentage of cells with

aberrations indicates a positive result.

Visualized Workflows and Pathways

In Silico Assessment (ICH M7)

In Vitro Testing In Vivo Follow-up (if required)

Structural Analysis of
Sofosbuvir & Impurity N

(Q)SAR Model 1
(Expert Rule-Based)

(Q)SAR Model 2
(Statistical-Based)

Ames Test (OECD 471)
Bacterial Reverse Mutation

Proceed to testing

In Vitro Micronucleus Assay
(OECD 487)

Negative or
Positive Result In Vivo Chromosomal Aberration

(OECD 475)

Positive Result
Triggers In Vivo

Click to download full resolution via product page

Caption: Standard workflow for genotoxicity assessment.
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To cite this document: BenchChem. [Genotoxicity Assessment: A Comparative Analysis of
Sofosbuvir and its Diastereomeric Impurity N]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1499794#genotoxicity-assessment-of-sofosbuvir-
impurity-n-versus-parent-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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